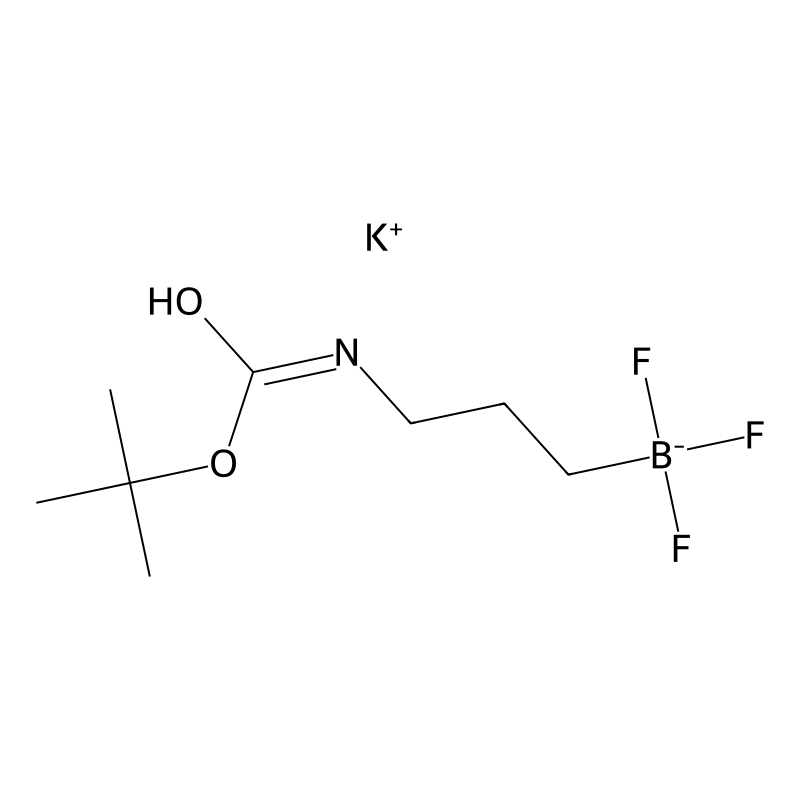

potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate is a chemical compound with the CAS Number 1577289-26-9. It features a unique molecular structure characterized by the presence of a tert-butyl group, a carbamate functional group, and a trifluoroborane moiety. The molecular formula is C8H16BF3NO2, and its molecular weight is approximately 265.13 g/mol. The compound is classified as a salt and exhibits properties that make it suitable for various applications in chemistry and biology.

The synthesis of potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with trifluoroborane in the presence of potassium carbonate or another suitable potassium salt. This method allows for the efficient formation of the carbamate linkage while incorporating the trifluoroborane moiety. The synthesis process must be conducted under controlled conditions to ensure purity and yield.

This compound has several applications across different fields:

- Organic Synthesis: It serves as a reagent in the synthesis of other carbamates and related compounds.

- Analytical Chemistry: Due to its structural similarity to potassium tert-butoxide, it may be utilized in analytical methods such as gas chromatography.

- Biological Research: Its role as a buffering agent makes it useful in cell culture techniques and biochemical assays .

Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate | 926280-83-3 | 0.70 |

| tert-Butyl (2-(methylamino)ethyl)carbamate | 122734-32-1 | 0.67 |

| Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate | 117499-16-8 | 0.66 |

| tert-Butyl (3-(methylamino)propyl)carbamate | 442514-22-9 | 0.66 |

These compounds exhibit varying degrees of similarity based on their structural components and functional groups. Potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate is unique due to its specific trifluoroborane functionalization, which imparts distinct chemical properties not found in all similar compounds.